2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)-N-(2-phenylethyl)acetamide
Description
The compound 2-({11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)-N-(2-phenylethyl)acetamide features a tricyclic core structure (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca) with an ethyl group at position 11, a sulfanyl group at position 10, and an N-(2-phenylethyl)acetamide side chain.
Key structural attributes include:
- Tricyclic Core: Provides rigidity and may interact with hydrophobic pockets in biological targets.
- Ethyl Substituent: Enhances lipophilicity (predicted XLogP3 ~5–6), influencing membrane permeability.
- Sulfanyl Group: Potential for hydrogen bonding or covalent interactions with cysteine residues in enzymes.
- N-(2-Phenylethyl)acetamide: Introduces aromaticity and flexibility, possibly modulating target specificity .
Propriétés
IUPAC Name |
2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-2-24-20(26)18-15-9-6-10-16(15)28-19(18)23-21(24)27-13-17(25)22-12-11-14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMJLLUSPQTJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NCCC3=CC=CC=C3)SC4=C2CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The target compound shares its tricyclic core with several analogs (Table 1), but variations in substituents lead to divergent physicochemical and biological properties.
Table 1: Structural and Computational Comparison of Tricyclic Derivatives
Key Observations :
The prop-2-enyl group in [] introduces unsaturation, possibly affecting metabolic stability via cytochrome P450 interactions .
Acetamide Side Chain: Aromatic substituents (e.g., 2-phenylethyl, benzhydryl) improve binding to aromatic-rich enzyme active sites (e.g., kinases, proteases) .
Mechanism of Action (MOA) and Target Prediction
- Shared Tricyclic Core : Compounds with this scaffold are hypothesized to inhibit enzymes requiring hydrophobic interactions (e.g., ATP-binding pockets in kinases) .
- Structural Similarity and MOA : Studies suggest a 20% probability that structurally similar compounds (Tanimoto coefficient >0.85) share significant gene expression profiles, implying overlapping biological pathways . For example:
Toxicity and Pharmacokinetics
- ToxEvaluator Insights : Structurally similar compounds often share toxicity profiles. For instance, cerivastatin analogs with chlorophenyl groups are linked to myopathy via mitochondrial toxicity .
- Solubility : The target compound’s estimated XLogP3 (~5.5) suggests moderate solubility, comparable to [] (XLogP3 = 4.8), but lower than [] (XLogP3 = 6.7). This may limit oral bioavailability without formulation aids .
Research Findings and Limitations
Key Studies
Limitations and Knowledge Gaps
- Biological Data : Experimental data for the target compound’s specific targets or efficacy are absent in the provided evidence.
- Structural-Activity Paradox: Despite ~60% structural similarity, minor substituent changes (e.g., ethyl vs. prop-2-enyl) can drastically alter bioactivity, as seen in marine actinomycete derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
